2-(3-Aminopropyl)isoindolin-1-one
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Overview
Description
2-(3-Aminopropyl)isoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family. This compound is characterized by the presence of an isoindolinone core with an aminopropyl side chain. Isoindolinones are known for their diverse biological activities and are found in various natural products and pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Aminopropyl)isoindolin-1-one can be achieved through several methods. One common approach involves the reaction of 2-alkynylbenzoic acids with primary amines under specific conditions . Another method includes the reduction of phthalimides followed by the addition of organometallic reagents such as RMgX, RLi, or R2Zn .
Industrial Production Methods: Industrial production of isoindolinone derivatives often employs sustainable and efficient synthetic strategies. Ultrasonic irradiation has emerged as a green synthetic approach, offering advantages such as improved reaction rates, yields, and selectivity while using less hazardous materials and milder reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Aminopropyl)isoindolin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aminopropyl side chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are typically employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted isoindolinones and their derivatives, which can have significant biological and pharmaceutical applications .
Scientific Research Applications
2-(3-Aminopropyl)isoindolin-1-one has a wide range of scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(3-Aminopropyl)isoindolin-1-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Isoindoline-1,3-dione: Known for its diverse chemical reactivity and applications in pharmaceuticals and materials science.
3-Hydroxyisoindolin-1-one: Found in natural products and pharmaceutical molecules with a broad spectrum of biological activities.
Uniqueness: 2-(3-Aminopropyl)isoindolin-1-one is unique due to its specific aminopropyl side chain, which imparts distinct chemical and biological properties. This structural feature allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
2-(3-aminopropyl)-3H-isoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-6-3-7-13-8-9-4-1-2-5-10(9)11(13)14/h1-2,4-5H,3,6-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGRERYMMAWVAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1CCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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